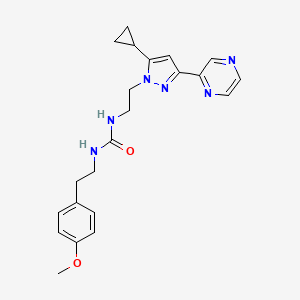

1-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(4-methoxyphenethyl)urea

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[2-(5-cyclopropyl-3-pyrazin-2-ylpyrazol-1-yl)ethyl]-3-[2-(4-methoxyphenyl)ethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N6O2/c1-30-18-6-2-16(3-7-18)8-9-25-22(29)26-12-13-28-21(17-4-5-17)14-19(27-28)20-15-23-10-11-24-20/h2-3,6-7,10-11,14-15,17H,4-5,8-9,12-13H2,1H3,(H2,25,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODFZUXQERKZJEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCNC(=O)NCCN2C(=CC(=N2)C3=NC=CN=C3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(4-methoxyphenethyl)urea is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 372.432 g/mol . The structural features include:

- Cyclopropyl group : Enhances lipophilicity and may influence receptor interactions.

- Pyrazole ring : Known for its diverse pharmacological activities.

- Pyrazine moiety : Adds to the compound's complexity and potential biological interactions.

- Methoxyphenethyl group : May contribute to the modulation of biological activity through specific receptor binding.

The mechanisms by which this compound exerts its biological effects are multifaceted. Preliminary studies suggest that it may interact with various molecular targets, including:

- Enzyme inhibition : The compound may inhibit specific enzymes involved in disease pathways.

- Receptor modulation : It could act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

Anticancer Activity

In vitro studies have demonstrated that derivatives of similar structures possess significant anticancer properties. For example, compounds with similar pyrazole structures have shown to inhibit growth in various cancer cell lines, including breast cancer cells (MDA-MB-468) with IC50 values ranging from 14.97 μM to 49.90 μM , indicating potential efficacy against resistant strains .

Antimicrobial Activity

Compounds featuring similar pyrazole and pyrazine structures have been evaluated for their antimicrobial properties. Some exhibited MIC values lower than standard treatments against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting that modifications to the structure can enhance antimicrobial potency .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that specific substitutions on the pyrazole ring significantly influence biological activity. For instance:

| Substitution Position | Effect on Activity |

|---|---|

| 4-position | Enhanced cytotoxicity in cancer cells |

| 2-position | Modulation of receptor binding |

| Methoxy group | Influences lipophilicity and potency |

These insights highlight the importance of chemical modifications in optimizing the biological activity of similar compounds.

Case Studies

Several studies have explored the biological activity of related compounds:

- Anticancer Screening : A study identified novel anticancer compounds through high-throughput screening, revealing that certain pyrazole derivatives significantly inhibited tumor spheroid growth .

- Antimicrobial Testing : Research on quinolone-pyrazole hybrids demonstrated potent antibacterial activity against multi-drug resistant strains, emphasizing the potential for developing new antibiotics .

Scientific Research Applications

The biological activities of 1-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(4-methoxyphenethyl)urea can be categorized into several key areas:

1. Anticancer Activity

Research indicates that compounds with pyrazole and pyrazine structures exhibit significant anticancer properties. The specific interactions of this compound with cancer cell lines are being studied to understand its mechanism of action better.

2. Anti-inflammatory Effects

Studies have shown that derivatives of pyrazole can effectively reduce inflammation. The compound's structure suggests it may inhibit pro-inflammatory pathways, making it a candidate for developing anti-inflammatory drugs.

3. Antimicrobial Properties

The presence of the pyrazine ring in the compound supports its potential as an antimicrobial agent. Similar compounds have demonstrated efficacy against various bacterial strains, warranting further investigation into this compound's antimicrobial effects.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal examined the effects of similar pyrazole derivatives on human cancer cell lines. The results indicated that these compounds could induce apoptosis in cancer cells, highlighting their potential as anticancer agents.

Case Study 2: Anti-inflammatory Properties

In another study, researchers tested a series of pyrazole derivatives for their anti-inflammatory effects using animal models. The findings showed a significant reduction in inflammation markers, suggesting that the compound could serve as a basis for new anti-inflammatory drugs.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can researchers optimize reaction yields?

- Methodology: The synthesis involves multi-step reactions, starting with the formation of the pyrazole core. Key steps include cyclopropane ring installation via [2π+2σ] cycloaddition and coupling of the pyrazine moiety. Optimize yields by:

- Using Pd-catalyzed cross-coupling for pyrazine attachment (e.g., Suzuki-Miyaura reactions) .

- Employing urea-forming reagents like carbodiimides (e.g., EDC/HOBt) for the final urea linkage .

- Adjusting solvent polarity (e.g., DMF/THF mixtures) and temperature (60–80°C) to enhance intermediate stability .

Q. How should researchers validate the compound’s structural identity and purity?

- Methodology: Use orthogonal analytical techniques:

- NMR: Confirm pyrazole, pyrazine, and urea proton environments (δ 7.5–8.5 ppm for pyrazine; δ 1.0–1.5 ppm for cyclopropane) .

- HPLC-MS: Monitor purity (>95%) and detect byproducts (e.g., unreacted intermediates) .

- X-ray crystallography (if crystalline): Resolve 3D conformation, particularly urea bond geometry .

Q. What in vitro assays are suitable for preliminary biological screening?

- Methodology: Prioritize target-based assays:

- Enzyme inhibition: Test against kinases (e.g., JAK2) or proteases using fluorogenic substrates .

- Cellular assays: Evaluate cytotoxicity in cancer lines (e.g., MTT assay) and measure IC50 values .

- Receptor binding: Use radioligand displacement assays for GPCRs (e.g., serotonin receptors) due to the methoxyphenethyl group’s affinity .

Advanced Research Questions

Q. How can conflicting bioactivity data across studies be systematically resolved?

- Methodology: Address discrepancies via:

- Dose-response normalization: Re-express data as % inhibition relative to controls to account for assay variability .

- Metabolic stability testing: Use liver microsomes to identify rapid degradation (e.g., CYP3A4-mediated oxidation of cyclopropane) .

- Structural analogs: Synthesize derivatives (e.g., replacing pyrazine with pyridine) to isolate pharmacophore contributions .

Q. What computational strategies predict binding modes and off-target effects?

- Methodology: Combine:

- Molecular docking (AutoDock/Vina): Model interactions with kinase ATP pockets (e.g., hydrogen bonding to urea carbonyl) .

- MD simulations (GROMACS): Assess conformational flexibility of the ethyl linker under physiological conditions .

- Machine learning (QSAR models): Train on PubChem BioAssay data to predict ADMET liabilities .

Q. How can reaction conditions be refined to scale synthesis for preclinical studies?

- Methodology: Apply DOE (Design of Experiments):

- Factors: Catalyst loading (0.5–5 mol%), solvent (DMF vs. acetonitrile), and reaction time (12–48 hrs) .

- Response surface modeling: Optimize for yield and purity using JMP or Minitab .

- Flow chemistry: Test continuous synthesis for intermediates prone to degradation .

Q. What structural modifications enhance selectivity against related targets?

- Methodology: Perform SAR studies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.